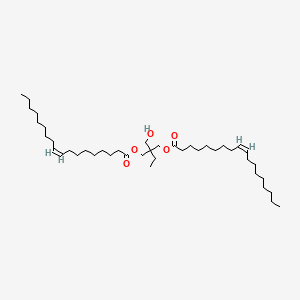
Trimethylolpropane dioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylolpropane dioleate is an ester derived from trimethylolpropane and oleic acid. It is a biodegradable and environmentally friendly compound, often used in the formulation of biolubricants due to its excellent lubricity, low toxicity, and biodegradability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylolpropane dioleate can be synthesized through esterification or transesterification reactions. The esterification process involves reacting trimethylolpropane with oleic acid in the presence of a catalyst, such as sulfuric acid . The reaction conditions typically include a temperature of around 60°C and a reaction time of 72 hours . The transesterification method involves the reaction of trimethylolpropane with methyl oleate, using a biocatalyst like Lipoprime 50T .
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The process may involve optimizing reaction conditions to increase yield and efficiency. For instance, maintaining a specific molar ratio of substrates and controlling the reaction temperature and time are crucial for achieving high yields .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylolpropane dioleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include epoxidized this compound, reduced alcohol derivatives, and substituted esters. These products have various applications in different industries .
Aplicaciones Científicas De Investigación
Trimethylolpropane dioleate has a wide range of scientific research applications:
Chemistry: It is used as a biolubricant base stock due to its excellent lubricity and biodegradability.
Biology: Its low toxicity makes it suitable for use in biological studies and formulations.
Medicine: It is explored for potential use in drug delivery systems due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of trimethylolpropane dioleate involves its interaction with various molecular targets and pathways. As a biolubricant, it reduces friction between moving surfaces by forming a protective film. Its biodegradability ensures that it breaks down into non-toxic components, minimizing environmental impact .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylolpropane trioleate: Another ester of trimethylolpropane and oleic acid, but with three oleate groups.
Trimethylolpropane monooleate: Contains only one oleate group.
Epoxidized trimethylolpropane dioleate: An oxidized form of this compound.
Uniqueness
This compound is unique due to its balanced properties of lubricity, biodegradability, and low toxicity. Compared to its analogs, it offers a good compromise between performance and environmental safety .
Propiedades
Número CAS |
25111-05-1 |
|---|---|
Fórmula molecular |
C42H78O5 |
Peso molecular |
663.1 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]oxymethyl]butyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H78O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(44)46-38-42(6-3,37-43)39-47-41(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,43H,4-18,23-39H2,1-3H3/b21-19-,22-20- |
Clave InChI |
NKSZWBYBTXAALC-WRBBJXAJSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(CO)CC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCC=CCCCCCCCC |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




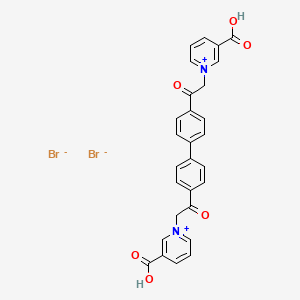

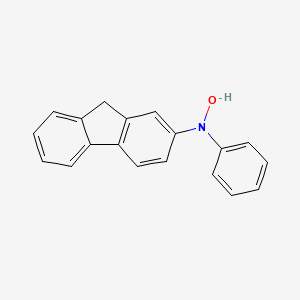
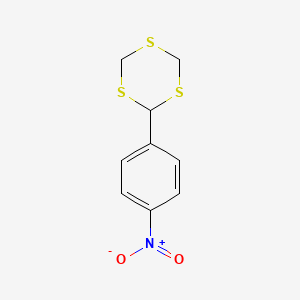
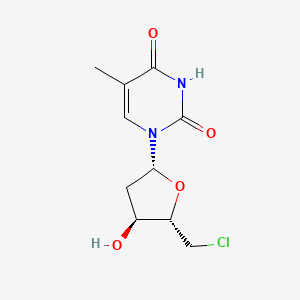

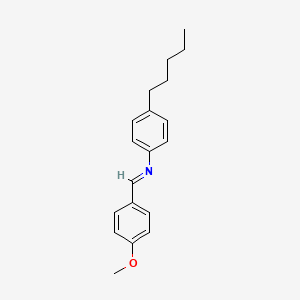
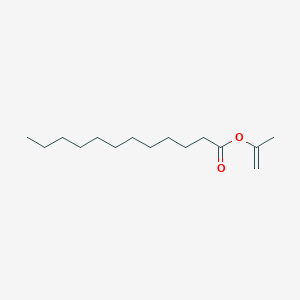
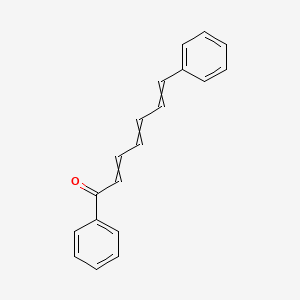
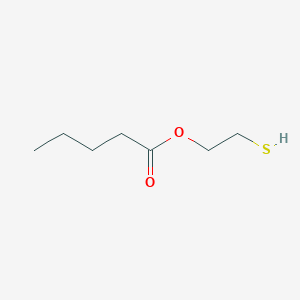
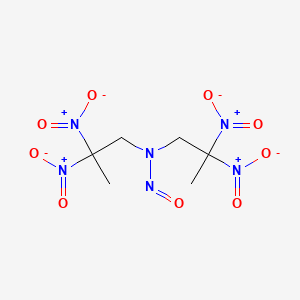
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)
